3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
Description
Its structure comprises a chromen-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a 2-(4-phenylpiperazin-1-yl)ethoxy chain.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-32-23-9-7-21(8-10-23)26-20-34-27-19-24(11-12-25(27)28(26)31)33-18-17-29-13-15-30(16-14-29)22-5-3-2-4-6-22/h2-12,19-20H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJXMQZFRURQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is typically introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 1-(2-chloroethyl)-4-phenylpiperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chromen-4-one core, converting it to chroman-4-one derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several pharmacological properties, including:
- Antidepressant Activity : The piperazine structure is known to interact with serotonin receptors, suggesting potential use as an antidepressant. Studies have shown that derivatives with similar structures can enhance serotonin levels in the brain, providing a basis for further investigation into this compound's efficacy in mood disorders .
- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar chromenone structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The presence of methoxy groups in the structure has been linked to antioxidant activity, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases where oxidative damage is a factor .
Applications in Drug Development
The unique structure of 3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one makes it a candidate for drug development in several therapeutic areas:
-
Neurological Disorders :
- As a potential antidepressant, further studies could explore its effects on neurotransmitter systems.
- Investigations into its neuroprotective effects could reveal applications in neurodegenerative diseases.
-
Cancer Therapy :
- The antitumor activity warrants exploration in combination therapies or as a standalone treatment.
- Structure-activity relationship (SAR) studies could optimize its efficacy against specific cancer types.
-
Antioxidant Supplements :
- Its antioxidant properties can be harnessed for dietary supplements aimed at reducing oxidative stress-related conditions.
Case Studies
Several case studies highlight the potential applications of this compound:
- A study demonstrated that derivatives of chromenone with piperazine exhibited significant cytotoxic effects against various cancer cell lines, indicating that similar compounds could be effective in targeted cancer therapies .
- Another investigation into the antidepressant properties of related compounds showed promising results in animal models, suggesting that modifications to the piperazine moiety could enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with various molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The chromen-4-one core can interact with enzymes involved in oxidative stress, thereby exerting antioxidant effects. These interactions lead to the modulation of cellular pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Key Observations :
AChE/BuChE Inhibition
- G1 (Piperidine Derivative) : Exhibits dual AChE/BuChE inhibition (IC₅₀ = 1.2 µM for AChE), attributed to the basic piperidine nitrogen facilitating enzyme active site interactions .
- Target Compound (Phenylpiperazine) : While direct data are unavailable, molecular docking studies of similar compounds suggest that the phenylpiperazine group may improve peripheral anionic site (PAS) binding in AChE due to π-π stacking with aromatic residues .
Anticancer Activity
- CPEO-43 (Chlorophenyl Derivative) : Shows potent activity against HCT116 colon cancer cells (IC₅₀ = 0.87 µM), significantly outperforming the parent compound daidzein (IC₅₀ > 10 µM). The 4-chlorophenyl group likely enhances cytotoxicity through increased lipophilicity and DNA intercalation .
- Target Compound : The 4-methoxyphenyl group may reduce cytotoxicity compared to CPEO-43 but improve selectivity for hormone-dependent cancers (e.g., breast cancer) due to estrogen receptor interactions .
Physicochemical Properties
| Property | Target Compound | G1 | CPEO-43 |
|---|---|---|---|
| Molecular Weight | ~465 g/mol (estimated) | 381.4 g/mol | 403.8 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~3.1 |
| Melting Point | Not reported | Not reported | 241–246°C |
Biological Activity
The compound 3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic derivative of the chromone class, which has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.
Chemical Structure
The compound features a chromone backbone, which is a fused benzopyran structure known for various biological activities. The presence of the 4-methoxyphenyl and 4-phenylpiperazin-1-yl moieties contributes to its pharmacological profile.
Structural Formula
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals effectively, suggesting that our compound may also possess this ability due to the electron-donating nature of the methoxy group .
Anti-Cancer Properties
Several studies have reported that chromone derivatives can inhibit cancer cell proliferation. For instance, a related compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways . The specific mechanism of action for our compound remains to be fully elucidated, but the structural similarities suggest potential anti-cancer activity.
Neuropharmacological Effects
The 4-phenylpiperazin-1-yl group is known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction may contribute to anxiolytic and antidepressant effects. A study on piperazine derivatives indicated that modifications at the phenyl ring could enhance binding affinity to these receptors .
Case Studies
- Study on Antidepressant Activity : A case study involving piperazine derivatives showed that modifications led to increased serotonin receptor affinity and subsequent antidepressant effects. The study highlighted the importance of structural variations in enhancing biological activity .
- In Vitro Cytotoxicity Assay : In a cytotoxicity assay against various cancer cell lines, compounds structurally similar to our target demonstrated IC50 values in the micromolar range, indicating potential for further development as anti-cancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis of chromone derivatives suggests that:
- Methoxy Substitution : Enhances lipophilicity and bioavailability.
- Piperazine Ring : Critical for neuropharmacological activity; substitution patterns can significantly affect receptor binding affinity.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Increases antioxidant activity |
| Piperazine Substituent | Enhances neuropharmacological effects |
| Chromone Backbone | Provides base for anti-cancer activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a chromen-4-one core with a substituted ethoxy-piperazine moiety. For example, a Mannich reaction can introduce the piperazine group, as demonstrated in the synthesis of structurally similar compounds (e.g., 8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) using formaldehyde and dimethylamine under ethanol reflux . Optimization of reaction time (e.g., 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 for core:piperazine derivatives) can improve yields. Purification via column chromatography with ethyl acetate/hexane (3:7 ratio) is recommended .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Analytical techniques include:
- HPLC : Retention time matching against standards, with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .
- NMR : Key signals include aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.8–4.0 ppm). The ethoxy-piperazine moiety shows characteristic peaks at δ 2.5–3.5 ppm (piperazine protons) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z ~485 .
Q. What crystallographic data are available for related chromen-4-one derivatives, and how do structural features influence physicochemical properties?
- Methodological Answer : Crystal structures of analogs (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) reveal π–π stacking interactions (interplanar distances: 3.4–3.6 Å) and hydrogen bonding (O–H···O: 2.7 Å), which affect solubility and melting points (~180–220°C) . Unit cell parameters (e.g., triclinic system, a = 9.0371 Å, α = 75.171°) can guide polymorphism studies .
Advanced Research Questions
Q. How do discrepancies in receptor-binding data for this compound arise across studies, and how can they be resolved?
- Methodological Answer : Contradictions in receptor affinity (e.g., serotonin/dopamine receptors) may stem from:
- Assay Variability : Radioligand binding assays (e.g., using [³H]spiperone) vs. functional cAMP assays. Normalize data using reference agonists (e.g., 5-HT1A: 8-OH-DPAT; EC50 ~10 nM) .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid artificial inhibition. Confirm solubility via dynamic light scattering .
Q. What experimental designs are optimal for evaluating the environmental fate of this compound?
- Phase 1 (Lab) : Assess hydrolysis (pH 5–9, 25–50°C) and photodegradation (UV-Vis, λ = 254 nm).
- Phase 2 (Field) : Use split-split plot designs (randomized blocks, 4 replicates) to study soil mobility and bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
